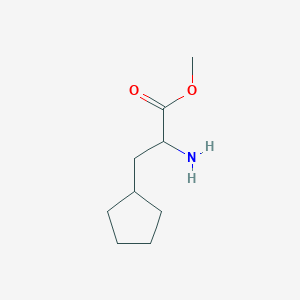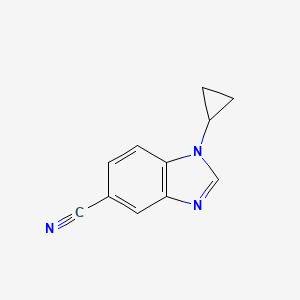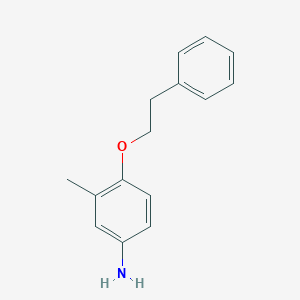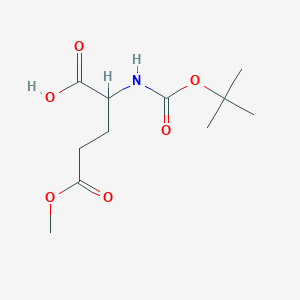
2-(2-甲氧基-3-吡啶基)乙醇
描述
“2-(2-Methoxy-3-pyridinyl)ethanol” is a chemical compound with the CAS Number: 112197-14-5 . It has a molecular weight of 153.18 and its IUPAC name is 2-(2-methoxy-3-pyridinyl)ethanol . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxy-3-pyridinyl)ethanol” can be represented by the InChI code: 1S/C8H11NO2/c1-11-8-7(4-6-10)3-2-5-9-8/h2-3,5,10H,4,6H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .科学研究应用
催化和聚合物化学:2-(2-甲氧基-3-吡啶基)乙醇已被用作钯(II)配合物中的配体,在烯烃的甲氧羰基化中显示出有效性,这对于从高级烯烃生产酯很重要 (Zulu、Nyamato、Tshabalala 和 Ojwach,2020)。此外,它还用作聚合物化学中羧酸的保护基,在酸性条件下提供稳定的保护,并且在碱性条件或高温下容易去除 (Elladiou 和 Patrickios,2012)。
光谱学和光物理学:与 2-(2-甲氧基-3-吡啶基)乙醇相关的化合物 2-甲氧基吡啶的电子吸收和发光光谱已经过研究,揭示了对 π → π* 跃迁和激发态偶极矩的见解,这对于理解此类化合物的物理光学行为至关重要 (Medhi,1987)。
膜技术:相关化合物 2-甲氧基乙醇已被用作制备聚醚砜微滤膜的非溶剂添加剂。该添加剂显着影响膜的形态和性能,这在过滤和分离过程中很重要 (Shin、Kim、Kim、Jeon 和 Min,2005)。
化学反应中的催化活性:已经探索了 2-(2-甲氧基-3-吡啶基)乙醇在高温下烯烃复分解新型钌催化剂形成中的用途。这些催化剂显示出高稳定性、选择性和活性,这对于各种工业化学过程很有价值 (Tole、Toit、van Sittert、Jordaan 和 Vosloo,2017)。
金属络合物形成:该化合物参与镁和锌络合物的合成,这些络合物已被用于某些环状酯的开环聚合。这些络合物在可生物降解聚合物的开发中起着至关重要的作用 (Wang、Zhao、Liu、Li、Liu、Cui 和 Chen,2012)。
安全和危害
属性
IUPAC Name |
2-(2-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-7(4-6-10)3-2-5-9-8/h2-3,5,10H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRKXDRHSBKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309849 | |
| Record name | 2-Methoxy-3-pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-3-pyridinyl)ethanol | |
CAS RN |
112197-14-5 | |
| Record name | 2-Methoxy-3-pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112197-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)




![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)





